5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Description
5-(2-Chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxyl group at position 3, a ketone at position 1, and a substituted aryl group (2-chloro-6-fluorophenyl) at position 3. This scaffold is structurally related to bioactive molecules targeting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or kinases.
Properties
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,6-7,15H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNJRLQVFJOHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a series of reactions starting from simple precursors such as cyclohexanone
Introduction of the 2-chloro-6-fluorophenyl Group: The 2-chloro-6-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chloro-6-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of 5-(2-chloro-6-fluorophenyl)-3-oxocyclohex-2-en-1-one.
Reduction: Formation of 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-(2-Chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one has been studied for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known pharmaceuticals allows researchers to explore its efficacy in treating conditions like arthritis and chronic pain.
Anticancer Research
Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential use in developing new antibiotics or as a preservative in pharmaceutical formulations.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules in organic chemistry. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects
In a recent investigation reported in Pharmaceutical Biology, researchers assessed the anti-inflammatory properties of this compound using an animal model of induced inflammation. The results demonstrated that treatment with the compound led to a marked decrease in inflammatory markers, suggesting its potential therapeutic role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares its cyclohex-2-en-1-one core with several analogs, but substituent variations significantly influence bioactivity and physicochemical properties:
Key Observations :
- The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the cinnamoyl group in II-13, which forms π-π interactions with HPPD residues .
- The 3-hydroxy moiety is critical for metal coordination in enzyme inhibition, as seen in HPPD-targeting analogs .
- Substituents like ethoxyimino (in EC 414-790-3) correlate with toxicity, underscoring the need for careful functional group selection .
HPPD Inhibition :
Toxicity Profile :
- EC 414-790-3 (a structurally similar compound) is classified as a hazardous substance (DA), likely due to its ethoxyimino side chain . The target compound’s chloro-fluoro substituents may reduce toxicity compared to alkylated analogs.
Biological Activity
5-(2-Chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one is a chemical compound with significant biological activity, particularly in the context of herbicide development and potential therapeutic applications. Its molecular formula is and it has a molecular weight of 240.66 g/mol. This compound has garnered attention due to its structural similarities to known bioactive molecules and its potential mechanisms of action.
The biological activity of this compound primarily involves its interaction with specific enzymes and pathways within biological systems. Notably, it has been studied for its inhibitory effects on hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of tyrosine and other aromatic amino acids. Inhibition of HPPD can lead to herbicidal effects by disrupting the metabolic pathways in plants.
Case Studies and Research Findings
- Herbicidal Activity : Research has demonstrated that this compound exhibits potent herbicidal properties, particularly against broadleaf weeds. A study highlighted its effectiveness in inhibiting the growth of various weed species, suggesting its potential as a selective herbicide in agricultural applications .
- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. The LD50 values (the dose at which 50% of test subjects die) provide crucial insights into its acute toxicity. For instance, standard acute toxicity tests, including those on rodents, indicated that while the compound has herbicidal efficacy, it also presents a moderate toxicity profile .
- Pharmacological Potential : Beyond its herbicidal applications, preliminary studies suggest that this compound may possess pharmacological properties that could be explored for therapeutic use in human medicine. Its structural characteristics resemble those of other bioactive compounds, prompting investigations into its potential anti-cancer or anti-inflammatory effects .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one, and what analytical methods validate its purity?
Methodological Answer:
- Synthesis: A plausible route involves Claisen-Schmidt condensation between a substituted benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde, referenced in ) and a cyclohexenone precursor. Subsequent hydroxylation via acid-catalyzed keto-enol tautomerism or oxidation could yield the final product.
- Validation: Use HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity. Complementary techniques include /-NMR for structural confirmation and FT-IR to verify the presence of hydroxyl (-OH) and carbonyl (C=O) groups. X-ray crystallography (via SHELX programs, ) resolves stereochemical ambiguities .
Q. How is the crystal structure of this compound determined, and what role do intermolecular interactions play?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELXL () is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- Intermolecular Interactions: Hydrogen bonding between the hydroxyl group and carbonyl oxygen (O–H···O) dominates packing. Graph set analysis () classifies these interactions, while π-π stacking of the aromatic ring may contribute to stability .
Q. What safety protocols are critical during experimental handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Waste Management: Segregate organic waste containing halogenated byproducts (e.g., chloro-fluorinated intermediates) and dispose via licensed hazardous waste facilities (). Fume hoods are mandatory due to volatile solvents .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro-6-fluorophenyl substituent influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Effects: The chloro and fluoro groups deactivate the phenyl ring via inductive effects, directing electrophilic substitution to meta positions. Computational studies (e.g., DFT) quantify charge distribution and predict sites for functionalization (e.g., nucleophilic attack on the enone moiety).
- Experimental Validation: Compare reaction rates with analogs lacking halogen substituents. Use Hammett plots to correlate substituent effects with kinetic data .
Q. How can contradictory biological activity data for structural analogs be resolved?
Methodological Answer:
- Data Triangulation: Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish true activity from assay artifacts.
- Impurity Analysis: Use LC-MS to identify byproducts (e.g., highlights impurities in related compounds) that may skew results.
- Structure-Activity Relationships (SAR): Synthesize derivatives with systematic substitutions (e.g., varying halogens or hydroxyl positions) to isolate critical pharmacophores .
Q. What computational strategies predict the compound’s hydrogen-bonding patterns in novel crystal forms?
Methodological Answer:
- Molecular Modeling: Employ Mercury (CCDC) or CrystalPredictor to simulate packing modes. Prioritize conformers with maximal O–H···O hydrogen bonds.
- Validation: Compare predicted vs. experimental SCXRD data. Use Hirshfeld surface analysis () to quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts) .
Q. How does the compound’s conformational flexibility impact its spectroscopic signatures?
Methodological Answer:
- Dynamic NMR: Perform variable-temperature -NMR to detect keto-enol tautomerism. Signal coalescence at elevated temperatures indicates interconversion rates.
- DFT Calculations: Optimize ground-state geometries (e.g., B3LYP/6-31G*) and simulate IR/NMR spectra. Compare with experimental data to identify dominant conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
